molecular formula C46H80O B14618927 2,4-Dioctadecylnaphthalen-1-OL CAS No. 57999-36-7

2,4-Dioctadecylnaphthalen-1-OL

Cat. No.: B14618927
CAS No.: 57999-36-7
M. Wt: 649.1 g/mol
InChI Key: DRTNUOSZLMUSLE-UHFFFAOYSA-N
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Description

2,4-Dioctadecylnaphthalen-1-OL is a synthetic, lipid-functionalized naphthol derivative designed for advanced research applications. This compound features two long-chain octadecyl groups attached to the naphthalene ring system, conferring distinct amphiphilic properties and high lipophilicity. Its primary research value lies in its potential to serve as a key intermediate or core structure in the development of novel organic materials, including liquid crystals and supramolecular assemblies, where its extended hydrocarbon chains can promote ordered self-organization. In biochemical research, this molecule may be investigated for its membrane-anchoring capabilities, potentially enabling the study of molecule-membrane interactions or the design of fluorescent probes with altered partitioning behavior. The naphthol core, a structure known for its role in various chemical and biological processes, provides a versatile platform for further functionalization. Researchers are exploring its mechanisms of action in model systems, which may involve the modulation of physical-chemical properties at interfaces or within lipid bilayers. This product is provided as a high-purity standard to ensure reproducible results in experimental settings. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or animal use.

Properties

CAS No.

57999-36-7

Molecular Formula

C46H80O

Molecular Weight

649.1 g/mol

IUPAC Name

2,4-dioctadecylnaphthalen-1-ol

InChI

InChI=1S/C46H80O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-42-41-43(46(47)45-40-36-35-39-44(42)45)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-41,47H,3-34,37-38H2,1-2H3

InChI Key

DRTNUOSZLMUSLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C2=CC=CC=C21)O)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioctadecylnaphthalen-1-OL typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioctadecylnaphthalen-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of naphthalene derivatives without the hydroxyl group.

    Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.

Scientific Research Applications

2,4-Dioctadecylnaphthalen-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dioctadecylnaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The long octadecyl chains contribute to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related naphthalene derivatives:

Alkyl-Substituted Naphthalenes

Several naphthalene derivatives with alkyl chains or functional groups are documented in the evidence:

  • 1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol (CAS 2425-85-6): A diazenyl-substituted naphthol with nitro and methyl groups. Unlike 2,4-Dioctadecylnaphthalen-1-OL, this compound is smaller and polar due to the nitro and hydroxyl groups, making it more reactive and suitable for dye or pharmaceutical intermediates .
  • 1-(4-chloronaphthalen-1-yl)-2-(didecylamino)ethanol (CAS 7460-23-3): Features a chloronaphthalene core with a didecylaminoethanol side chain.

Functional Group Variations

  • 3,7-Dimethyl-2,6-octadien-1-ol: A terpene alcohol with conjugated double bonds and methyl groups.
  • 1(2H)-Naphthalenone, 2-(4-oxo-1(4H)-naphthalenylidene)-4-phenyl (CAS 185461-82-9): A ketone-substituted naphthalenone with a phenyl group. Its conjugated system and electron-withdrawing groups contrast with the electron-donating hydroxyl and alkyl chains in this compound, affecting optical and electronic properties .

Limitations of Available Evidence

The provided sources lack direct data on this compound. Key gaps include:

  • Synthesis routes: No methods for introducing dual octadecyl chains to naphthalene are described.
  • Physicochemical data : Melting points, solubility, or stability under varying conditions are undocumented.
  • Applications: Potential uses in materials science or industry remain speculative.

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